molecular formula C35H28N4S B11516992 4-(4-ethylphenyl)-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

4-(4-ethylphenyl)-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

Cat. No.: B11516992
M. Wt: 536.7 g/mol
InChI Key: BSYXPCCQICWSLQ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This can be achieved by reacting a substituted benzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to form the phthalazine ring.

    Introduction of the thiadiazole moiety: This step involves the reaction of the phthalazine derivative with a thiadiazole precursor, such as thiosemicarbazide, under acidic conditions to form the spiro compound.

    Final modifications: The ethyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

Chemical Reactions Analysis

4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit carbonic anhydrase IX, an enzyme that plays a crucial role in tumor growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] include other phthalazine and thiadiazole derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of 4-(4-ethylphenyl)-2,3’,5’-triphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] lies in its spiro structure, which imparts distinct three-dimensional properties and enhances its interaction with biological targets.

Properties

Molecular Formula

C35H28N4S

Molecular Weight

536.7 g/mol

IUPAC Name

4'-(4-ethylphenyl)-2',3,5-triphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine]

InChI

InChI=1S/C35H28N4S/c1-2-26-22-24-27(25-23-26)33-31-20-12-13-21-32(31)35(38(36-33)29-16-8-4-9-17-29)39(30-18-10-5-11-19-30)37-34(40-35)28-14-6-3-7-15-28/h3-25H,2H2,1H3

InChI Key

BSYXPCCQICWSLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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